molecular formula C14H20N2O B3306349 N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide CAS No. 926257-78-5

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide

Cat. No. B3306349
CAS RN: 926257-78-5
M. Wt: 232.32 g/mol
InChI Key: OUEYQGRNUFTRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide is a compound with the CAS Number: 1221722-14-0 . It is also known as PACAP-27 and is a neuropeptide that has become an attractive target for scientific research.


Molecular Structure Analysis

The molecular weight of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide is 268.79 . The InChI code for the compound is 1S/C14H20N2O.ClH/c15-10-11-5-4-8-13 (9-11)16-14 (17)12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,15H2, (H,16,17);1H .


Physical And Chemical Properties Analysis

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide and its derivatives are synthesized and characterized for various applications. For instance, Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which were characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy. The compound was further analyzed using X-ray diffraction, revealing the cyclohexane ring adopts a chair conformation, and the compound's conformation is stabilized by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).

Crystal Structure Analysis

The crystal structure of cyclohexanone derivatives, including N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide, has been studied to understand their molecular configurations. Ravikumar and Mehdi (1993) detailed the crystal structure of a cyclohexanone derivative, showing how the phenyl ring is approximately perpendicular to the cyclohexanone ring and how molecular chains are formed and held together by hydrogen bonds (Ravikumar & Mehdi, 1993).

Antimicrobial Activity

In the field of medicine, derivatives of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide have been explored for their antibiotic and antibacterial properties. Ahmed (2007) synthesized compounds from 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and tested their biological activity as antibiotics against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Polymer Science

This compound and its derivatives have applications in polymer science. Hsiao et al. (1999) researched the synthesis and properties of aromatic polyamides containing the cyclohexane structure, highlighting the solubility, thermal stability, and potential applications in creating flexible and tough films (Hsiao, Yang, Wang, & Chuang, 1999).

NMDA Receptor Antagonists

Additionally, some derivatives of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide have been investigated for their potential as NMDA receptor antagonists, which are important in the treatment of conditions like depression. Shuto et al. (1995) prepared derivatives of milnacipran and evaluated them as NMDA receptor antagonists, identifying certain compounds that showed binding affinity and protection against NMDA-induced lethality (Shuto, Takada, Mochizuki, Tsujita, Hase, Ono, Shibuya, & Matsuda, 1995).

Antitumor Activity

Derivatives of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide have been synthesized and evaluated for their antitumor activity. Abd-Allah and Elshafie (2018) reported on compounds that exhibited promising activity against cancer cell lines, particularly breast cancer, highlighting their potential use in cancer treatment (Abd-Allah & Elshafie, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEYQGRNUFTRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
Reactant of Route 5
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.